molecular formula C17H15ClN4O4 B2941268 1-(2-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1351599-88-6

1-(2-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No. B2941268
CAS RN: 1351599-88-6
M. Wt: 374.78
InChI Key: NMFBAVVFWUAWLK-UHFFFAOYSA-N
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Description

1-(2-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H15ClN4O4 and its molecular weight is 374.78. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Screening

  • Synthesis of Novel Compounds for Chemotherapy : Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives related to your compound, and screened them for antimicrobial activities. These compounds were evaluated as potential chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

  • Antibacterial and Antifungal Screening : Desai and Dodiya (2014) synthesized and characterized compounds containing 1,3,4-oxadiazole and 2-azetidinone derivatives, with structures similar to your compound. They screened these for antibacterial and antifungal activity against various strains (Desai & Dodiya, 2014).

Antitumor and Anticancer Applications

  • Investigation of Antitumor Activity : Maftei et al. (2013) synthesized 1,2,4-oxadiazole natural product analogs, including compounds similar to your request, and tested them for antitumor activity against a panel of cell lines (Maftei et al., 2013).

  • Apoptosis Induction and Potential Anticancer Agents : Zhang et al. (2005) identified 1,2,4-oxadiazole derivatives as novel apoptosis inducers, with potential as anticancer agents. They also identified molecular targets of these compounds (Zhang et al., 2005).

Antiprotozoal Activity

  • Anti-protozoal and Anti-cancer Agents : Dürüst et al. (2012) synthesized a series of oxadiazolyl pyrrolo triazole diones, similar to your compound, and investigated their in vitro anti-protozoal and cytotoxic activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Other Applications

  • Antibacterial Agents Synthesis : Sheikh, Ingle, and Juneja (2009) synthesized derivatives including 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, related to your compound, and evaluated their antibacterial efficacy (Sheikh, Ingle, & Juneja, 2009).

properties

IUPAC Name

1-[2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4/c18-12-3-1-2-10(6-12)16-19-17(26-20-16)11-7-21(8-11)15(25)9-22-13(23)4-5-14(22)24/h1-3,6,11H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFBAVVFWUAWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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